5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,4-dichlorobenzohydrazide with phenyl isocyanate under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature, pressure, and residence time .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another compound with a similar dichlorophenyl group, used primarily as a herbicide.
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine: A compound with similar structural features, studied for its potential pharmacological activities.
Uniqueness
5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
112697-75-3 |
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Molecular Formula |
C14H9Cl2N3O |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C14H9Cl2N3O/c15-9-6-7-11(12(16)8-9)13-18-19-14(20-13)17-10-4-2-1-3-5-10/h1-8H,(H,17,19) |
InChI Key |
WHXIKDNBKVNZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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